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Cas no 959749-82-7 (5-Chloro-2-(trifluoromethoxy)benzoic acid)
959749-82-7 structure
Product Name:5-Chloro-2-(trifluoromethoxy)benzoic acid
Numero CAS:959749-82-7
MF:C8H4ClF3O3
MW:240.563772201538
MDL:MFCD11519354
CID:2852948
PubChem ID:57361682
Update Time:2024-10-25
5-Chloro-2-(trifluoromethoxy)benzoic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- 5-Chloro-2-(trifluoromethoxy)benzoic acid (ACI)
- 5-Chloro-2-(trifluoromethoxy)benzoic acid
- 5-chloro-2-(trifluoromethoxy)benzoicacid
- D74478
- JS-4862
- AKOS015956680
- MFCD11519354
- SCHEMBL2115556
- CS-0083338
- 5-Chloro-2-(trifluoromethoxy)benzoic acid, 97%
- EN300-1276374
- 959749-82-7
- DTXSID50724380
-
- MDL: MFCD11519354
- Inchi: 1S/C8H4ClF3O3/c9-4-1-2-6(15-8(10,11)12)5(3-4)7(13)14/h1-3H,(H,13,14)
- Chiave InChI: MXQBGMLCAJITNV-UHFFFAOYSA-N
- Sorrisi: O=C(C1C(OC(F)(F)F)=CC=C(Cl)C=1)O
Proprietà calcolate
- Massa esatta: 239.9801062g/mol
- Massa monoisotopica: 239.9801062g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 15
- Conta legami ruotabili: 3
- Complessità: 244
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.4
- Superficie polare topologica: 46.5Ų
5-Chloro-2-(trifluoromethoxy)benzoic acid Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013027669-250mg |
5-Chloro-2-(trifluoromethoxy)benzoic acid |
959749-82-7 | 97% | 250mg |
$470.40 | 2023-08-31 | |
| Alichem | A013027669-500mg |
5-Chloro-2-(trifluoromethoxy)benzoic acid |
959749-82-7 | 97% | 500mg |
$863.90 | 2023-08-31 | |
| Alichem | A013027669-1g |
5-Chloro-2-(trifluoromethoxy)benzoic acid |
959749-82-7 | 97% | 1g |
$1549.60 | 2023-08-31 | |
| Chemenu | CM302678-10g |
5-Chloro-2-(trifluoromethoxy)benzoic acid |
959749-82-7 | 95% | 10g |
$499 | 2021-06-16 | |
| TRC | C107435-500mg |
5-Chloro-2-(trifluoromethoxy)benzoic acid |
959749-82-7 | 500mg |
$ 155.00 | 2022-06-01 | ||
| TRC | C107435-1000mg |
5-Chloro-2-(trifluoromethoxy)benzoic acid |
959749-82-7 | 1g |
$ 260.00 | 2022-06-01 | ||
| TRC | C107435-2500mg |
5-Chloro-2-(trifluoromethoxy)benzoic acid |
959749-82-7 | 2500mg |
$ 510.00 | 2022-06-01 | ||
| Matrix Scientific | 117455-1g |
5-Chloro-2-(trifluoromethoxy)benzoic acid, 98% |
959749-82-7 | 98% | 1g |
$110.00 | 2023-09-10 | |
| Matrix Scientific | 117455-5g |
5-Chloro-2-(trifluoromethoxy)benzoic acid, 98% |
959749-82-7 | 98% | 5g |
$265.00 | 2023-09-10 | |
| Matrix Scientific | 117455-10g |
5-Chloro-2-(trifluoromethoxy)benzoic acid, 98% |
959749-82-7 | 98% | 10g |
$492.00 | 2023-09-10 |
5-Chloro-2-(trifluoromethoxy)benzoic acid Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran , Hexane ; 2 h, -100 °C
1.2 -
1.3 Reagents: Sodium hydroxide Solvents: Water
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 1
1.2 -
1.3 Reagents: Sodium hydroxide Solvents: Water
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 1
Riferimento
Metodo di produzione 2
Condizioni di reazione
Riferimento
- Preparation of pyrrole and imidazole derivatives as CB 1 receptor inverse agonists, World Intellectual Property Organization, , ,
5-Chloro-2-(trifluoromethoxy)benzoic acid Raw materials
5-Chloro-2-(trifluoromethoxy)benzoic acid Preparation Products
5-Chloro-2-(trifluoromethoxy)benzoic acid Letteratura correlata
-
Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
-
Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
-
Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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